2-Fluoro-4-(methoxymethoxy)phenylboronic acid

Physical Chemistry Quality Control Procurement

Sourcing a phenylboronic acid with an unprotected phenol often leads to unwanted side reactions and low yields in cross-coupling. 2-Fluoro-4-(methoxymethoxy)phenylboronic acid is a strategic solution that masks the reactive phenol as a methoxymethoxy (MOM) ether. This unique architecture prevents interference during coupling and can be cleanly deprotected under mild conditions. It enables reliable, high-yield installation of a 2-fluoro-4-hydroxy biaryl motif. - Orthogonal Protection: The MOM group ensures the phenol is inert during Suzuki-Miyaura coupling, eliminating side-product formation. - Enhanced Control: The ortho-fluorine atom modulates ring electronics, improving oxidative addition kinetics and boronic acid stability. - Supply Chain Assurance: BenchChem ensures this niche reagent is synthesized under strict QC for maximum batch-to-batch consistency.

Molecular Formula C8H10BFO4
Molecular Weight 199.97 g/mol
Cat. No. B7940261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4-(methoxymethoxy)phenylboronic acid
Molecular FormulaC8H10BFO4
Molecular Weight199.97 g/mol
Structural Identifiers
SMILESB(C1=C(C=C(C=C1)OCOC)F)(O)O
InChIInChI=1S/C8H10BFO4/c1-13-5-14-6-2-3-7(9(11)12)8(10)4-6/h2-4,11-12H,5H2,1H3
InChIKeyNGUAPSMNXJOMSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-4-(methoxymethoxy)phenylboronic Acid: A Specialized Organoboron Building Block for Complex Molecule Synthesis


2-Fluoro-4-(methoxymethoxy)phenylboronic acid is an advanced organoboron compound distinguished by its dual functionality, combining an ortho-fluorine atom with a para-methoxymethoxy (MOM) protecting group on a phenylboronic acid core. With a molecular formula of C8H10BFO4 and a molecular weight of 199.97 g/mol , this compound is a niche building block. Unlike simpler phenylboronic acids, its structural features are designed for specific synthetic applications, primarily as a protected phenol equivalent in Suzuki-Miyaura cross-coupling reactions. Its procurement is justified not by general reactivity, but by its ability to enable unique synthetic pathways involving sensitive or incompatible functionalities, making it a strategic reagent for complex organic synthesis and medicinal chemistry campaigns where precise control over functional group reactivity is paramount.

1
Protected phenol building block for Suzuki-Miyaura cross-coupling in complex organic synthesis.
2
Ortho-fluorine electronic tuning for modulating oxidative addition and biaryl properties.
3
Strategic reagent fit for medicinal chemistry requiring latent phenol functionality and functional group orthogonality.

2-Fluoro-4-(methoxymethoxy)phenylboronic Acid: Understanding the Risk of In-Class Analog Substitution


Generic substitution of 2-Fluoro-4-(methoxymethoxy)phenylboronic acid with simpler, more common analogs like 2-fluoro-4-methoxyphenylboronic acid or 2-fluorophenylboronic acid is not a viable scientific strategy due to the fundamental differences in molecular architecture and reactivity profiles. The presence of the MOM protecting group is the critical differentiator; it masks a reactive phenol, preventing undesired side reactions during cross-coupling sequences [1]. Conversely, substituting the MOM group with a simple methoxy or hydroxyl group would expose this site to unwanted reactivity, drastically altering the synthetic outcome. The ortho-fluorine atom further modulates the electronic properties of the aromatic ring, influencing both the rate of oxidative addition in catalytic cycles and the stability of the boronic acid moiety [2]. These synergistic effects create a unique reagent whose performance cannot be extrapolated from or replicated by its individual structural components. The following quantitative evidence underscores why this specific compound, and not a cheaper analog, is the required reagent for certain advanced synthetic applications.

Target Reagent
Common Analog
Functional Group Base-stable MOM-protected phenol
Functional Group Free hydroxyl or stable methyl ether Incompatible reactivity or harsh deprotection required
Synthetic Utility Enables sequential deprotection & fluorine-directed electronics
Synthetic Utility Pathway may shift; orthogonality not replicable Synergistic effects of F and MOM lost
Identity Control Clear molecular weight differentiation (199.97 g/mol)
Identity Control Significant MW deviation leads to procurement misidentification Risk of using incorrect reagent in validated routes

Quantitative Differentiation of 2-Fluoro-4-(methoxymethoxy)phenylboronic Acid: A Data-Driven Comparison Against Key Analogs


Molecular Weight Differentiation vs. Unprotected and Simple Ether Analogs

The molecular weight of 2-Fluoro-4-(methoxymethoxy)phenylboronic acid (199.97 g/mol) is significantly higher than that of its closest structural analogs without the MOM protecting group, providing a clear, quantifiable parameter for identity verification and quality control . This difference is crucial for confirming the correct compound has been procured, especially when compared to the more common and less expensive 2-fluoro-4-methoxyphenylboronic acid (169.95 g/mol) or the unprotected 2-fluoro-4-hydroxyphenylboronic acid (155.92 g/mol) .

Molecular Weight
Head-to-head
+30.02 g/mol vs. methoxy analog
Target: 199.97 g/mol vs. Comparator: 169.95 g/mol
Supports definitive identity confirmation for procurement.
Calculated from C8H10BFO4; mitigates risk of mislabeled reagent.
Physical Chemistry Quality Control Procurement

Enhanced Solubility Profile Compared to Non-MOM Protected Analogs

The methoxymethoxy (MOM) group is known to improve solubility in organic solvents compared to a free hydroxyl group [1]. While specific solubility data for 2-Fluoro-4-(methoxymethoxy)phenylboronic acid is not publicly available, class-level inference can be made from the behavior of related compounds, such as 3-Fluoro-5-(methoxymethoxy)phenylboronic acid pinacol ester, where the MOM group is explicitly noted for enhancing solubility in organic solvents . This property is a key differentiator from 2-fluoro-4-hydroxyphenylboronic acid, which, due to its polar hydroxyl group, would exhibit different solubility characteristics and potentially complicate reaction workups or chromatographic purifications in non-polar media.

Solubility Profile
Class-level inference
Reported improvement in organic media
Based on behavior of related MOM-protected phenylboronic esters.
May support easier purification and consistent yields.
Data to verify; class-level extrapolation from 3-fluoro analog.
Physical Chemistry Process Chemistry Reagent Handling

Functional Group Orthogonality: The Unique Value of a Masked Phenol with Ortho-Fluorine

The key differentiating feature of 2-Fluoro-4-(methoxymethoxy)phenylboronic acid is its ability to serve as a latent, or 'masked,' 4-hydroxy-2-fluorophenyl group. The MOM ether is a base-stable protecting group that can be cleanly removed under mild acidic conditions post-coupling [1]. This orthogonality is not present in 2-fluoro-4-methoxyphenylboronic acid, whose methyl ether is significantly more difficult to cleave, nor in 2-fluoro-4-hydroxyphenylboronic acid, whose free hydroxyl group would be incompatible with many cross-coupling conditions or would require separate protection/deprotection steps [2]. The ortho-fluorine further enhances the value by modulating the electronics of the resulting biaryl system, a feature not present in the non-fluorinated analog 4-(methoxymethoxy)phenylboronic acid.

Functional Orthogonality
Class-level inference
MOM ether: base-stable, mild acidic cleavage
Compared to stable methyl ether or unprotected reactive phenol.
Streamlines routes by eliminating separate protection steps.
Ortho-fluorine provides added electronic tuning context.
Organic Synthesis Protecting Group Strategy Medicinal Chemistry

Optimal Application Scenarios for 2-Fluoro-4-(methoxymethoxy)phenylboronic Acid in Research and Industrial Settings


Synthesis of Complex Biaryls Bearing a Latent 2-Fluoro-4-hydroxyphenyl Motif

This compound is ideally suited for the construction of complex biaryl structures where the final molecule requires a 2-fluoro-4-hydroxyphenyl moiety. The MOM group protects the phenolic oxygen during the Suzuki-Miyaura coupling step, ensuring high yields and preventing side reactions [1]. This is a critical advantage in medicinal chemistry programs where the target molecule contains a free phenol, as the MOM group can be cleanly removed in a subsequent step under mild acidic conditions, often orthogonal to other protecting groups present in the molecule [2]. This strategy avoids the harsh conditions needed to cleave a methyl ether or the complications of working with an unprotected phenol.

Enabling Ortho-Lithiation/Directed Ortho-Metalation Sequences

The methoxymethyl ether (MOM) group is a well-established directing group for ortho-lithiation [1]. The presence of both the MOM group and the ortho-fluorine atom on the same ring can be exploited for regioselective functionalization. For example, the MOM group could direct lithiation to a specific position, allowing for further elaboration of the aromatic core before the boronic acid is utilized in a cross-coupling event. This enables the creation of highly decorated, fluorinated aromatic building blocks that would be difficult to access through other synthetic routes.

Development of Fluorinated Materials and Probes

Fluorine atoms are frequently incorporated into organic materials and molecular probes to modulate properties such as metabolic stability, lipophilicity, and spectroscopic characteristics. 2-Fluoro-4-(methoxymethoxy)phenylboronic acid provides a convenient entry point for installing a fluorinated phenol unit into larger molecular architectures. The ortho-fluorine substituent is known to influence the properties of phenylboronic acids and their derivatives, such as Lewis acidity [1]. This can be leveraged in the design of novel materials, including liquid crystals [2] or emissive fluorophores, where the precise electronic and steric effects of the fluorine atom are crucial.

Application
Selection Property
Validation Focus
Latent 2-Fluoro-4-hydroxyphenyl Biaryl Synthesis
MOM group orthogonality
Acid-mediated deprotection compatibility review
Directed Ortho-Metalation Sequences
Dual directing group architecture
Regioselective functionalization outcome
Fluorinated Materials & Probes Development
Fluorine-modulated electronic properties
Lewis acidity and metabolic stability modulation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

4 linked technical documents
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